3-[(4-Methoxybenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Methoxybenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid, commonly known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first identified as a potent inhibitor of Toll-like receptor 4 (TLR4) signaling, which plays a crucial role in the innate immune response. TLR4 is a transmembrane protein that recognizes pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), and triggers a cascade of signaling events that lead to the production of pro-inflammatory cytokines and chemokines. TAK-242 has been shown to selectively inhibit TLR4 signaling without affecting other TLRs, making it a promising candidate for the treatment of various inflammatory diseases.
Wirkmechanismus
Target of Action
Based on its structural similarity to benzoic acid derivatives, it may interact with proteins or enzymes in the body that have affinity for benzoic acid derivatives .
Mode of Action
Benzylic compounds, which this compound structurally resembles, are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and consequently its interaction with its targets.
Biochemical Pathways
Benzoic acid derivatives are known to be involved in a variety of biochemical pathways, including those related to the metabolism of aromatic compounds .
Vorteile Und Einschränkungen Für Laborexperimente
TAK-242 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for use in preclinical and clinical studies. In addition, TAK-242 has been shown to selectively inhibit 3-[(4-Methoxybenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid signaling without affecting other TLRs, making it a useful tool for studying the specific role of 3-[(4-Methoxybenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid in various inflammatory diseases. However, TAK-242 has some limitations for use in lab experiments. It has a relatively short half-life and is rapidly metabolized in vivo, making it difficult to achieve sustained inhibition of 3-[(4-Methoxybenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid signaling. In addition, TAK-242 may have off-target effects on other signaling pathways, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of TAK-242. One area of research is the development of more potent and selective 3-[(4-Methoxybenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid inhibitors that can overcome the limitations of TAK-242. Another area of research is the identification of biomarkers that can predict the response to 3-[(4-Methoxybenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid inhibition in various inflammatory diseases. In addition, the therapeutic potential of TAK-242 in other diseases, such as cancer and neurodegenerative disorders, is an area of active investigation. Finally, the development of TAK-242 as a therapeutic agent for clinical use is an important goal, and several clinical trials are currently underway to evaluate its safety and efficacy in various inflammatory diseases.
Synthesemethoden
The synthesis of TAK-242 involves several steps, starting from commercially available starting materials. The key step involves the condensation of 4-methoxybenzoyl chloride with 4-methyl-2-thiophenecarboxylic acid to form the corresponding amide. This is followed by a series of reactions that lead to the final product, TAK-242. The synthesis of TAK-242 has been optimized to improve the yield and purity of the compound, making it suitable for use in preclinical and clinical studies.
Wissenschaftliche Forschungsanwendungen
TAK-242 has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including sepsis, acute lung injury, and rheumatoid arthritis. In preclinical studies, TAK-242 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce tissue damage, and improve survival in animal models of sepsis and acute lung injury. In addition, TAK-242 has been shown to reduce joint inflammation and bone destruction in animal models of rheumatoid arthritis. These findings have led to the development of TAK-242 as a potential therapeutic agent for these diseases.
Eigenschaften
IUPAC Name |
3-[(4-methoxybenzoyl)amino]-4-methylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-8-7-20-12(14(17)18)11(8)15-13(16)9-3-5-10(19-2)6-4-9/h3-7H,1-2H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AANPWXROFQHKEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC(=O)C2=CC=C(C=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.